molecular formula C11H7F2NO3 B12824229 8-(Difluoromethoxy)quinoline-4-carboxylic acid

8-(Difluoromethoxy)quinoline-4-carboxylic acid

Cat. No.: B12824229
M. Wt: 239.17 g/mol
InChI Key: YCVCEWGOMPGPET-UHFFFAOYSA-N
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Description

8-(Difluoromethoxy)quinoline-4-carboxylic acid is a synthetic organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic compounds known for their wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and anticancer agents. The presence of the difluoromethoxy group at the 8-position and the carboxylic acid group at the 4-position of the quinoline ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Difluoromethoxy)quinoline-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced through nucleophilic substitution reactions using difluoromethyl ethers.

    Carboxylation: The carboxylic acid group is typically introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Catalysts and green chemistry principles, such as solvent-free conditions or the use of recyclable catalysts, are often employed to enhance the sustainability of the process .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the difluoromethoxy group.

Major Products:

Scientific Research Applications

Chemistry: 8-(Difluoromethoxy)quinoline-4-carboxylic acid is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The difluoromethoxy group can enhance the binding affinity of the compound to certain biological targets.

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are being investigated for their antimicrobial and anticancer properties.

Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of 8-(Difluoromethoxy)quinoline-4-carboxylic acid largely depends on its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. Pathways involved may include inhibition of DNA synthesis or disruption of cellular respiration .

Comparison with Similar Compounds

    Quinoline-4-carboxylic acid: Lacks the difluoromethoxy group, resulting in different chemical properties and biological activities.

    8-Methoxyquinoline-4-carboxylic acid:

Uniqueness: The presence of the difluoromethoxy group in 8-(Difluoromethoxy)quinoline-4-carboxylic acid imparts unique electronic and steric properties, enhancing its reactivity and binding affinity in various applications. This makes it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C11H7F2NO3

Molecular Weight

239.17 g/mol

IUPAC Name

8-(difluoromethoxy)quinoline-4-carboxylic acid

InChI

InChI=1S/C11H7F2NO3/c12-11(13)17-8-3-1-2-6-7(10(15)16)4-5-14-9(6)8/h1-5,11H,(H,15,16)

InChI Key

YCVCEWGOMPGPET-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)OC(F)F)C(=O)O

Origin of Product

United States

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